molecular formula C23H25N5O4 B2780769 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide CAS No. 1189477-99-3

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide

Cat. No.: B2780769
CAS No.: 1189477-99-3
M. Wt: 435.484
InChI Key: YLQSTIKGHXPIRE-UHFFFAOYSA-N
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Description

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide typically involves multiple steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the acetamide group: This step involves the reaction of the pyrimidoindole intermediate with acetic anhydride or acetyl chloride.

    N-Benzylation: The final step involves the reaction of the intermediate with 4-(dimethylamino)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or DNA. The exact mechanism of action would depend on the specific application and target. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Isoginkgetin: A biflavonoid with a similar core structure, known for its inhibitory effects on matrix metalloproteinases (MMPs) and pre-mRNA splicing.

    7,8-Dimethoxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-5-yl 6-deoxy-α-L-mannopyranoside: A compound with similar methoxy and carbonyl groups, studied for its biological activity.

Uniqueness

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-27(2)15-7-5-14(6-8-15)11-24-20(29)12-28-13-25-21-16-9-18(31-3)19(32-4)10-17(16)26-22(21)23(28)30/h5-10,13,26H,11-12H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQSTIKGHXPIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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